1-(2-Hydroxypropyl)pyrrolidin-2-one

Descripción

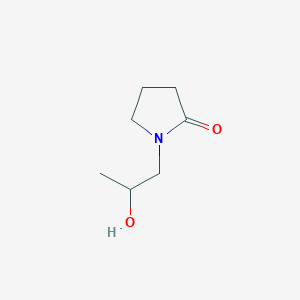

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-hydroxypropyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(9)5-8-4-2-3-7(8)10/h6,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUPRIKMZACLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617303 | |

| Record name | 1-(2-Hydroxypropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4204-66-4 | |

| Record name | 1-(2-Hydroxypropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Hydroxypropyl Pyrrolidin 2 One and Analogues

Strategies for Pyrrolidin-2-one Ring Formation

The formation of the pyrrolidin-2-one ring, a γ-lactam, is a critical step in the synthesis of these compounds. Methodologies range from the cyclization of linear precursors to the rearrangement of other cyclic structures.

Cyclization Approaches to the Lactam Core

Cyclization reactions are a common method for forming the pyrrolidin-2-one ring. These typically involve the intramolecular reaction of a linear molecule containing both an amine and a carboxylic acid derivative. For instance, γ-amino esters can undergo lactamization, often promoted by heat or acid catalysis. mdpi.comnih.gov A one-pot method has been described where a Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines initially forms a γ-amino ester, which then undergoes in situ lactamization and dealkoxycarbonylation to yield 1,5-substituted pyrrolidin-2-ones. mdpi.comnih.gov

Another approach involves the reduction of γ-nitrocarboxylic acid esters using reagents like zinc dust in the presence of ammonium (B1175870) chloride to form 1-hydroxypyrrolidin-2-ones. nih.gov Additionally, photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor provides a green and efficient route to pyrrolidin-2-ones under mild, metal-free conditions. rsc.org Radical cyclization of N-alkenyl substituted 5-thioxopyrrolidin-2-ones also presents a viable pathway to the pyrrolidine (B122466) ring system. acs.org

The following table summarizes various cyclization strategies for forming the pyrrolidin-2-one ring.

| Starting Materials | Reagents and Conditions | Product | Reference |

| Donor-acceptor cyclopropanes, primary amines | Lewis acid (e.g., Ni(ClO₄)₂·6H₂O), acetic acid, toluene, reflux | 1,5-Substituted pyrrolidin-2-ones | mdpi.comnih.gov |

| γ-Nitrocarboxylic acid esters | Zn dust, NH₄Cl | 1-Hydroxypyrrolidin-2-ones | nih.gov |

| Styrene, tertiary α-bromoalkyl esters, primary amines | Visible light, microchannel reactor | Substituted pyrrolidin-2-ones | rsc.org |

| N-Alkenyl substituted 5-thioxopyrrolidin-2-ones | Photochemical or radical initiation | Azacycles | acs.org |

Ring-Closing Reactions for Substituted Pyrrolidin-2-ones

Ring-closing reactions offer another avenue to synthesize substituted pyrrolidin-2-ones. These methods often involve the rearrangement or contraction of a larger ring system. For example, a photo-promoted ring contraction of pyridines with silylborane can produce pyrrolidine derivatives. osaka-u.ac.jp This reaction proceeds through a 2-silyl-1,2-dihydropyridine intermediate that undergoes a photo-induced 1,2-silyl migration to form a 3-silylazomethine ylide, which then cyclizes. osaka-u.ac.jp

Another strategy is the Ugi four-component reaction (Ugi-4CR) followed by a regioselective 5-exo-dig cyclization. This method has been used to synthesize pyrrolidin-5-one-2-carboxamides from allenic acids, primary amines, isocyanides, and aldehydes in a one-pot process. researchgate.net A selective synthesis of pyrrolidin-2-ones can also be achieved through the ring contraction and deformylative functionalization of piperidine (B6355638) derivatives. rsc.org

Installation of the 2-Hydroxypropyl Side Chain

Once the pyrrolidin-2-one core is established, the next critical step is the introduction of the 2-hydroxypropyl side chain at the nitrogen atom.

Direct Alkylation and Functionalization

Direct alkylation of the pyrrolidin-2-one nitrogen is a straightforward method to introduce the desired side chain. This can be achieved by reacting the lactam with a suitable propylene (B89431) oxide derivative. For instance, the reaction of 2-pyrrolidinone (B116388) with propylene oxide, often in the presence of a base, can yield 1-(2-hydroxypropyl)pyrrolidin-2-one.

Another approach involves the tandem amination/cyanation/alkylation of a primary amine-tethered alkyne, which can lead to α-cyano pyrrolidines that can be further functionalized. nih.gov

Stereoselective Approaches to Chiral Hydroxypropyl Moieties

Creating the chiral center in the 2-hydroxypropyl side chain with a specific stereochemistry is often a key objective, particularly in pharmaceutical applications.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org These auxiliaries can be attached to the pyrrolidin-2-one or the side chain precursor to direct the formation of the desired stereoisomer. wikipedia.orgsigmaaldrich.com

Evans' chiral oxazolidinone auxiliaries are widely used for stereoselective transformations. researchgate.net For example, an N-acylated oxazolidinone can undergo a highly diastereoselective aldol (B89426) reaction with an aldehyde to introduce a hydroxyl group with a specific stereochemistry. researchgate.net The auxiliary can then be cleaved to yield the chiral hydroxy-functionalized product. researchgate.net

The general principle involves attaching a chiral auxiliary to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the approach of a reagent from a specific face, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.com

Examples of chiral auxiliaries used in asymmetric synthesis include:

Oxazolidinones: Popularized by David A. Evans, these are highly effective in controlling the stereochemistry of alkylation and aldol reactions. wikipedia.orgresearchgate.net

Camphorsultam: Known as Oppolzer's sultam, it is another classic chiral auxiliary. wikipedia.org

Pseudoephedrine: Can be used as a chiral auxiliary for alkylation reactions. wikipedia.org

tert-Butanesulfinamide: Used for the synthesis of chiral amines. wikipedia.org

The following table outlines the application of chiral auxiliaries in asymmetric synthesis.

| Chiral Auxiliary | Type of Reaction | Key Features | Reference |

| Oxazolidinones | Aldol reactions, Alkylations | High diastereoselectivity, predictable stereochemical outcome. | wikipedia.orgresearchgate.netresearchgate.net |

| Camphorsultam | Various asymmetric transformations | Effective in controlling stereochemistry. | wikipedia.org |

| Pseudoephedrine | Alkylation reactions | Can be used to synthesize chiral compounds. | wikipedia.org |

| tert-Butanesulfinamide | Synthesis of chiral amines | Versatile for creating chiral amine centers. | wikipedia.org |

Enantioselective Synthesis via Specific Reagents

The creation of specific stereoisomers (enantiomers) of pyrrolidinone derivatives is of paramount importance, as the biological activity of such molecules is often dependent on their three-dimensional structure. While a direct enantioselective synthesis for this compound is not extensively detailed in the reviewed literature, the principles of enantioselective synthesis for the broader pyrrolidinone class are well-established through several key strategies. These methods typically involve the use of specific chiral reagents, catalysts, or starting materials to guide the formation of the desired enantiomer.

One of the most effective strategies is to begin with a molecule that is already chiral and readily available, a technique known as chiral pool synthesis. S-pyroglutamic acid, a natural chiral synthon, is a prominent starting material for producing optically active 2-pyrrolidinones. nih.gov This approach leverages the inherent stereochemistry of the starting material, which is preserved throughout the synthetic sequence, leading to the formation of enantiomerically pure products with various substituents at positions 1 and 5 of the ring. nih.gov Similarly, other natural sources like L-amino acids can be used to prepare chiral 5-substituted-2-pyrrolidinones, which can be further modified, for instance, into chiral polymers for use in asymmetric catalysis. nih.gov Another example involves starting from 2,3-O-iso-propylidene-D-erythronolactol to achieve the synthesis of new chiral pyrrolidines. mdpi.com

A second common method is the use of a chiral auxiliary or a resolving agent. A practical synthesis for the individual enantiomers of 4-hydroxy-2-pyrrolidinone, a closely related structure, has been demonstrated using (R)- or (S)-1-phenylethylamine as a chiral resolving agent. researchgate.net This process involves creating a mixture of diastereomers which, due to their different physical properties, can be separated. Subsequent removal of the chiral auxiliary yields the desired enantiomerically pure pyrrolidinone. researchgate.net

A third powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst creates a chiral environment for the reaction, leading to a preference for one enantiomer over the other. An example of this is the "clip-cycle" synthesis of pyrrolidines, which employs a chiral phosphoric acid as a Brønsted acid catalyst. This catalyst facilitates an enantioselective intramolecular aza-Michael cyclization to produce enantioenriched pyrrolidines with high selectivity. whiterose.ac.uk

These established methodologies highlight the main routes available for the enantioselective synthesis of chiral pyrrolidinones. The application of these principles—chiral pool synthesis, chiral resolution, and asymmetric catalysis—provides a clear framework for the prospective enantioselective synthesis of (R)- or (S)-1-(2-hydroxypropyl)pyrrolidin-2-one.

Multi-Component and Domino Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, and domino (or cascade) reactions, which involve several bond-forming events occurring sequentially without isolating intermediates, represent highly efficient strategies in modern organic synthesis. These pathways are prized for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular complexity from simple starting materials.

Iodine-Catalyzed Three-Component Reactions in Pyrrolidin-2-one Synthesis

A notable example of a multi-component domino reaction is the synthesis of 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives, which are analogues of the target compound class. This reaction is efficiently catalyzed by elemental iodine, a mild and inexpensive Lewis acid. Current time information in Bangalore, IN.nih.gov The process involves the combination of three key components: γ-butyrolactam (pyrrolidin-2-one), an aromatic aldehyde, and a substituted thiophenol. Current time information in Bangalore, IN.

The proposed mechanism for this reaction involves the initial activation of the aldehyde by the iodine catalyst. This is followed by a reaction with γ-butyrolactam and subsequent dehydration to form an N-acyliminium ion intermediate. The final step is the nucleophilic attack of the thiophenol on this intermediate to yield the final 1-substituted pyrrolidin-2-one product. nih.gov This protocol offers several advantages, including short reaction times, excellent yields, and a convenient work-up procedure. Current time information in Bangalore, IN.nih.gov

The versatility of this reaction has been demonstrated with a range of substituted aromatic aldehydes and thiophenols, providing access to a library of pyrrolidin-2-one derivatives.

Table 1: Examples of Iodine-Catalyzed Three-Component Synthesis of Pyrrolidin-2-one Analogues This table is interactive. You can sort and filter the data.

Data synthesized from research findings describing the general efficiency of the reaction. Current time information in Bangalore, IN.nih.gov

This iodine-catalyzed three-component reaction serves as a powerful illustration of how complex pyrrolidin-2-one structures can be assembled efficiently from simple precursors.

Synthetic Utility of Precursors and Intermediates

The synthesis of complex molecules often relies on the strategic use of versatile precursors and the transformation of key intermediates. The pyrrolidin-2-one scaffold is no exception, with numerous synthetic routes proceeding through well-designed precursors that allow for the introduction of desired functionality.

One important class of precursors is donor-acceptor (DA) cyclopropanes. researchgate.netwhiterose.ac.uk These strained three-membered rings can undergo a ring-opening reaction with various nucleophiles, such as primary amines (anilines, benzylamines), initiated by a Lewis acid catalyst. This is followed by a subsequent intramolecular cyclization (lactamization) to form 1,5-substituted pyrrolidin-2-ones. researchgate.net This one-pot process demonstrates the utility of DA cyclopropanes as synthons for the γ-amino acid backbone inherent to the pyrrolidinone structure. The resulting pyrrolidin-2-one products can be further modified, for example, to create more complex polycyclic molecules like benz[g]indolizidine derivatives. whiterose.ac.uk

Another synthetic strategy involves the intermolecular Michael addition, starting from precursors like nitroethene derivatives and substituted acetates. mdpi.com The Michael addition product undergoes reduction of the nitro group, which then facilitates a spontaneous lactamization to form the 3,4-disubstituted pyrrolidin-2-one ring. This lactam structure is a crucial intermediate and is essential for the biological activity of related compounds like staurosporinone. mdpi.com

The pyrrolidine ring itself, often derived from natural amino acids like proline and 4-hydroxyproline, is a common precursor introduced into larger molecules. sigmaaldrich.com This "ready-made" heterocycle approach is frequently used in the synthesis of pharmaceutical drugs, ensuring the correct stereochemistry is incorporated from the start. sigmaaldrich.com Furthermore, simple cyclic molecules serve as valuable precursors. For instance, γ-butyrolactone can be converted to 1-aminopyrrolidin-2-one (B1281494) through a reaction with hydrazine (B178648) hydrate; this intermediate is then used in a variety of subsequent reactions to generate a range of derivatives. nih.gov

The following table summarizes the utility of various precursors in the synthesis of pyrrolidin-2-one and its derivatives.

Table 2: Synthetic Utility of Key Precursors and Intermediates This table is interactive. You can sort and filter the data.

These examples underscore the importance of precursor and intermediate chemistry in building the pyrrolidin-2-one core and its analogues, providing chemists with a flexible toolbox for accessing a wide array of functionalized structures.

Organic Reactions and Mechanistic Studies of 1 2 Hydroxypropyl Pyrrolidin 2 One Systems

Reactivity of the Pyrrolidin-2-one Nitrogen

The nitrogen atom within the pyrrolidin-2-one ring is part of a lactam, which is a cyclic amide. While the lone pair of electrons on the nitrogen participates in resonance with the adjacent carbonyl group, rendering it less nucleophilic than a typical amine, it still undergoes specific reactions under appropriate conditions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the pyrrolidin-2-one can be alkylated, though it generally requires a strong base to deprotonate the nitrogen, forming a lactamate anion which then acts as a nucleophile. Common reagents for this transformation include an alkyl halide in the presence of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The use of a catalyst, such as tetrabutylammonium (B224687) iodide (TBAI), can facilitate the reaction.

N-Acylation: Acylation of the lactam nitrogen typically proceeds by reaction with an acylating agent like an acid chloride or anhydride. These reactions can be catalyzed by amidine-based catalysts. nih.gov The process involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent. In some cases, particularly in enzymatic or biomimetic systems, the acylation can occur via the N-acylation of the corresponding lactim tautomer. nih.gov The N-acylated products can be susceptible to further reactions, such as ring-opening transamidation, where an amine can displace the lactam ring under nickel catalysis. acs.orgacs.org

Table 1: Representative N-Alkylation and N-Acylation Reactions of Pyrrolidin-2-one Systems

| Reaction Type | Substrate System | Reagents & Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Pyrrolidine (B122466) | Alkyl halide, K2CO3, Acetonitrile, Reflux | N-Alkylpyrrolidine |

| N-Alkylation | Pyrrolidin-2-one | Alkyl halide, NaH, DMF | N-Alkylpyrrolidin-2-one |

| N-Acylation | Racemic Lactams | Acylating Agent, Amidine-based catalyst | N-Acyl Lactam |

| Ring-Opening | N-Benzoylpyrrolidin-2-one | Aniline derivative, Ni(PPh3)2Cl2, Mn | Ring-opened Amide |

Transformations Involving the Secondary Hydroxyl Group

The secondary hydroxyl group on the propyl side chain is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation and Reduction Pathways

Oxidation: The secondary hydroxyl group of 1-(2-hydroxypropyl)pyrrolidin-2-one can be oxidized to the corresponding ketone, yielding 1-(2-oxopropyl)pyrrolidin-2-one. This transformation can be achieved using a variety of oxidizing agents. Standard chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more selective methods like Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) or Dess-Martin periodinane (DMP) are effective. More recently, oxoammonium-catalyzed oxidations have been developed for converting N-substituted amines to amides, which demonstrates a method for oxidizing C-H bonds adjacent to nitrogen atoms. chemrxiv.org

Reduction: While the secondary alcohol is already in a reduced state, the term reduction in this context could refer to the reduction of the lactam carbonyl. The amide carbonyl of the pyrrolidin-2-one ring is generally resistant to reduction. However, it can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH4). This reaction would reduce the amide to an amine, opening the lactam ring and also affecting the hydroxyl group, likely resulting in a diol-amine structure after an aqueous workup.

Esterification and Etherification Reactions

Esterification: The secondary hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives. The Fischer esterification method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid. libretexts.orgchemguide.co.uk For more sensitive substrates, the reaction can be performed with more reactive acylating agents such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. byjus.com Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is another mild method suitable for this transformation. commonorganicchemistry.com

Etherification: The formation of an ether at the secondary hydroxyl position can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 reaction to form the corresponding ether.

Table 2: Derivatization of the Secondary Hydroxyl Group

| Reaction Type | Reagents & Conditions | Functional Group Formed |

|---|---|---|

| Oxidation | PCC or DMP, CH2Cl2 | Ketone |

| Esterification | Carboxylic Acid, H2SO4 (catalyst), Heat | Ester |

| Esterification | Acyl Chloride, Pyridine, 0 °C to RT | Ester |

| Etherification | 1. NaH, THF; 2. Alkyl Halide | Ether |

Nucleophilic Substitution at the Hydroxyl-Bearing Carbon

The hydroxyl group itself is a poor leaving group. periodicchemistry.com Therefore, for nucleophilic substitution to occur at the hydroxyl-bearing carbon, the -OH group must first be converted into a better leaving group. periodicchemistry.comyoutube.com A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate, mesylate, or triflate. periodicchemistry.comlibretexts.org

This conversion is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. libretexts.org This reaction proceeds with retention of stereochemistry at the carbon center because the C-O bond is not broken. libretexts.org Once formed, the sulfonate group is an excellent leaving group, readily displaced by a wide range of nucleophiles in an SN2 reaction, which proceeds with inversion of stereochemistry.

Reaction Mechanisms in Derivatization

The derivatization reactions of this compound are governed by fundamental organic reaction mechanisms.

N-Acylation: The mechanism of N-acylation of a lactam can be complex. In enzyme-catalyzed reactions, it may involve a concerted process where a proton is transferred to the lactam nitrogen simultaneously as the carbonyl carbon is attacked. nih.gov In asymmetric catalysis, evidence points towards the reaction occurring via the N-acylation of the lactim tautomer, where cation-π interactions play a key role in chiral recognition. nih.gov

Esterification: The Fischer esterification mechanism involves several equilibrium steps. libretexts.org First, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. libretexts.orgbyjus.com The alcohol then attacks this electrophilic carbon, forming a tetrahedral intermediate. A proton transfer occurs, followed by the elimination of a water molecule to form a protonated ester. byjus.com Finally, deprotonation yields the final ester product and regenerates the acid catalyst. libretexts.org

Nucleophilic Substitution via Sulfonate Ester: This two-step process begins with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. This forms the sulfonate ester without breaking the C-O bond of the original alcohol. youtube.com The resulting sulfonate anion is a very weak base due to resonance stabilization, making it an excellent leaving group. youtube.com In the second step, a nucleophile attacks the carbon atom bonded to the sulfonate group in a classic SN2 mechanism, displacing the sulfonate group and inverting the stereochemistry at the carbon center. youtube.comnih.gov

Computational Chemistry and Molecular Modeling of 1 2 Hydroxypropyl Pyrrolidin 2 One and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and geometry of molecules. These methods provide a foundational understanding of a molecule's stability, reactivity, and spectroscopic properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This involves finding the coordinates on the potential energy surface that correspond to a minimum energy. lp.edu.ua

Various computational methods are available for this purpose, ranging from semi-empirical methods to more rigorous ab initio and Density Functional Theory (DFT) calculations. taylorfrancis.com The Austin Model 1 (AM1) is a semi-empirical method that offers a balance between computational cost and accuracy, making it suitable for initial optimizations of larger molecules. researchgate.net

For higher accuracy, software packages like Gaussian® are widely used to perform DFT and ab initio calculations. researchgate.netwilliamkennerly.com These methods solve the electronic Schrödinger equation to find the optimal geometry. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-31G(d,p), to describe the distribution of electrons in the molecule. chemrxiv.org The process iteratively adjusts the positions of the atoms until the forces on them are negligible, and the structure corresponds to an energy minimum. williamkennerly.com For flexible molecules like 1-(2-Hydroxypropyl)pyrrolidin-2-one, which has multiple rotatable bonds, this process is crucial for identifying the most stable conformer(s). nih.gov

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure and properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. chemrxiv.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the occupied to the unoccupied orbitals. chemrxiv.org These electronic properties are calculated using the same quantum chemical methods (like DFT) employed for geometry optimization. arabjchem.org Analysis of the distribution of these frontier orbitals can also reveal the most reactive sites within the molecule. chemrxiv.org

For pyrrolidinone derivatives, studies have shown that the presence of different substituents can significantly influence the HOMO and LUMO energies, thereby affecting their properties and potential interactions. arabjchem.org

Following geometry optimization, a vibrational frequency analysis is essential to confirm that the obtained structure is a true energy minimum. nih.gov This calculation predicts the frequencies of the normal modes of vibration of the molecule. A stable conformation, corresponding to a local minimum on the potential energy surface, will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state rather than a stable minimum. nih.gov

This analysis not only validates the optimized geometry but also provides theoretical vibrational spectra (infrared and Raman). nih.gov These calculated spectra can be compared with experimental data to further confirm the molecule's structure and conformation in solution or the solid state. nih.gov For a molecule with conformational flexibility like this compound, this technique is vital for distinguishing between different possible low-energy conformers.

Molecular Descriptors and Cheminformatics

Cheminformatics involves the use of computational methods to analyze and model chemical data. A core component of this field is the calculation of molecular descriptors, which are numerical values that encode information about the chemical structure and properties of a molecule.

Molecular descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structure with its biological activity or physicochemical properties. nih.gov Several key descriptors for this compound are computed from its 2D or 3D structure. nih.gov

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a molecule's ability to permeate cell membranes. For this compound, the TPSA is calculated to be 40.5 Ų. nih.gov

LogP: The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity or hydrophobicity. It influences how a compound distributes itself in biological systems. The predicted XLogP3 value for this compound is -0.8. nih.gov

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors is critical for molecular recognition and binding. This compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors. nih.gov

Rotatable Bonds: The number of rotatable bonds is a measure of a molecule's conformational flexibility. nih.gov This descriptor is important for assessing oral bioavailability. nih.gov this compound has 2 rotatable bonds. nih.gov

Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₂ | nih.gov |

| Molecular Weight | 143.18 g/mol | nih.gov |

| XLogP3 | -0.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | nih.gov |

Application of Chemometric Software (e.g., Dragon) in Descriptor Generation

To perform large-scale analysis and build robust predictive models, a vast number of molecular descriptors are often required. Chemometric software packages like Dragon are specifically designed for this purpose, capable of calculating thousands of descriptors from a molecular structure. researchgate.netresearchgate.net

Dragon can compute descriptors falling into various categories:

0D descriptors: Constitution and atom counts.

1D descriptors: Functional groups and molecular properties. researchgate.net

2D descriptors: Descriptors derived from the topological representation of the molecule, such as connectivity indices and topological polar surface area. researchgate.net

3D descriptors: Descriptors calculated from the 3D coordinates of the atoms, such as geometrical descriptors and 3D-MoRSE descriptors. researchgate.net

For a series of this compound derivatives, Dragon could be used to generate a comprehensive matrix of descriptors. talete.mi.it This matrix can then be used in statistical and machine learning methods to develop QSAR models that predict biological activities or properties. nih.govtalete.mi.it The software's ability to process large libraries of compounds and generate a wide array of descriptors makes it an invaluable tool in computational drug design and chemical research. researchgate.nettalete.mi.it

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Pyrrolidin-2-one Systems

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling discipline that aims to delineate a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the pyrrolidin-2-one scaffold, which is a key component in various pharmacologically active agents, QSAR studies are instrumental in understanding how structural modifications influence activity, thereby guiding the design of more potent and selective derivatives.

Development of QSAR Models for Pyrrolidin-2-one Scaffolds

The development of robust QSAR models for pyrrolidin-2-one systems involves a multi-step process that begins with the compilation of a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of molecular properties, are then calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. The final step involves using statistical methods to build a mathematical model that correlates these descriptors with the observed activity.

A notable example involves a QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives investigated for their antiarrhythmic activity. nih.govnih.gov In this study, a dataset of 33 compounds was used to develop a predictive model. The three-dimensional structures of the compounds were optimized using the semi-empirical AM1 quantum chemical method to ensure they represented true energy minima. nih.gov

A multitude of molecular descriptors were calculated, and through statistical analysis, a model was developed that demonstrated a significant correlation between the compounds' structures and their antiarrhythmic effects. The resulting model showed that the biological activity was primarily dependent on two specific descriptors: the Principal Component Regression (PCR) and the 4th-order graph connectivity index (JGI4). nih.govnih.gov The model's high correlation coefficient (R = 0.95) indicated that it could explain up to 91% of the variance in the antiarrhythmic activity data. nih.gov

The general workflow for developing such a QSAR model is outlined below:

| Step | Description | Example from Pyrrolidin-2-one Study |

| 1. Data Set Compilation | Assembling a series of pyrrolidin-2-one analogs with experimentally determined biological activity (e.g., IC₅₀, EC₅₀). | A set of 33 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with measured antiarrhythmic activity was used. nih.gov |

| 2. Molecular Structure Optimization | Calculating the lowest energy conformation for each molecule using computational chemistry methods. | Geometries were fully optimized using the AM1 quantum chemical procedure in the Gaussian 03 software package. nih.gov |

| 3. Descriptor Calculation | Generating a wide range of numerical descriptors that characterize the topological, electronic, and steric properties of the molecules. | Quantum chemical and molecular modeling calculations were employed to obtain the molecular descriptors. nih.gov |

| 4. Feature Selection & Model Building | Using statistical techniques to select the most relevant descriptors and construct a mathematical equation linking them to the biological activity. | Statistical analysis identified PCR and JGI4 as the most influential descriptors. Multiple Linear Regression (MLR) was used to build the model. nih.gov |

Such models are pivotal in medicinal chemistry as they provide insights into the key structural features that govern the pharmacological activity of the pyrrolidin-2-one scaffold.

Validation of Predictive Models in Structure-Property Relationships

The development of a QSAR model is incomplete without rigorous validation. Validation ensures that the model is robust, stable, and has a genuine predictive power for new, untested compounds, rather than simply fitting the data of the training set (a phenomenon known as overfitting). researchgate.net There are two primary forms of validation: internal validation and external validation.

Internal Validation assesses the stability and robustness of the model using only the initial training set. A widely used internal validation technique is cross-validation (CV). In the leave-one-out (LOO) cross-validation method, one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and it is then used to predict the activity of the removed compound. This process is repeated for every compound in the dataset. nih.govresearchgate.net A high cross-validated squared correlation coefficient (Q² or q²_LOO) is indicative of good internal predictive ability. nih.govresearchgate.net Generally, a Q² value greater than 0.5 is considered proof of reasonable predictive capability, while a value greater than 0.7 suggests a stable and highly predictive model. nih.gov Another method, leave-many-out (LMO), involves removing a group of compounds at a time and serves to verify the results from the LOO test. nih.govresearchgate.net

External Validation is considered the most stringent test of a model's predictive power. It involves splitting the initial dataset into a training set, used to build the model, and a test set of compounds that are not used in model development. mdpi.combiointerfaceresearch.com The model's ability to accurately predict the activities of the compounds in the test set is then evaluated. The predictive squared correlation coefficient (R²_pred) is a key metric for external validation. mdpi.com

In the QSAR study of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, the model was subjected to comprehensive validation using four distinct tests:

Leave-One-Out (LOO) Cross-Validation nih.gov

Leave-Many-Out (LMO) Cross-Validation nih.gov

External Validation using a dedicated test set nih.gov

Y-scrambling (or process randomization) , which involves rebuilding the model with randomly shuffled biological activity data to ensure the original model's statistics are not due to chance correlation. nih.govmdpi.com

The statistical parameters obtained from the validation of the pyrrolidin-2-one antiarrhythmic agent model confirmed its quality and predictive power. nih.govnih.gov The relationship where R² > Q² indicated that the model was not overfitted. nih.gov

The table below summarizes key statistical metrics used for validating QSAR models.

| Validation Metric | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. | Closer to 1.0 |

| Leave-One-Out Cross-Validated R² | Q² or q²_LOO | Measures the internal predictive ability of the model. researchgate.net | > 0.5 (good), > 0.7 (excellent) nih.gov |

| External Validation Predictive R² | R²_pred | Measures the model's ability to predict the activity of an external set of compounds. mdpi.com | Closer to 1.0 |

| Difference between R² and Q² | R² - Q² | A large difference can be an indicator of model overfitting. researchgate.net | Should not be excessively large (e.g., > 0.3) researchgate.net |

The successful validation of QSAR models for pyrrolidin-2-one systems provides confidence in their utility for predicting the properties of novel, unsynthesized derivatives, thereby accelerating the drug discovery process.

Role in Advanced Chemical Synthesis and Derivatization Strategies

Building Block for Complex Heterocyclic Systems

The inherent structure of N-substituted pyrrolidin-2-ones makes them ideal starting points for constructing more elaborate heterocyclic frameworks, including polycyclic and fused-ring systems.

The pyrrolidin-2-one moiety can be elaborated into complex, multi-ring structures that are of significant interest to medicinal chemistry. Methodologies developed for other pyrrolidin-2-one derivatives demonstrate clear pathways for such transformations. For instance, synthetic routes leading to 1,5-disubstituted pyrrolidin-2-ones have been shown to yield precursors for nitrogen-containing polycyclic compounds, such as benz[g]indolizidine derivatives. nih.govmdpi.com These reactions typically involve the strategic formation and subsequent cyclization of intermediates derived from the pyrrolidinone core. nih.gov Another relevant strategy involves the transformation of δ-lactams (pyridin-2-ones) into functionalized indeno[1,2-b]pyridin-2-ones, which are valuable polycyclic compounds that can be further derivatized. nih.gov Although these examples start from different precursors, they establish that the lactam framework is a robust platform for building fused ring systems, a strategy applicable to derivatives of 1-(2-Hydroxypropyl)pyrrolidin-2-one.

The pyrrolidin-2-one structure is a key component in a variety of pharmacologically active agents. mdpi.com A common strategy in drug design is to conjugate this heterocyclic core with other bioactive scaffolds to create hybrid molecules with enhanced or novel activities. The synthesis of the erectile dysfunction drug Avanafil, for example, involves the condensation of a carboxylic acid with a pyrrolidine (B122466) derivative (prolinol), effectively linking it to a substituted pyrimidine (B1678525) moiety. mdpi.com The 1-(2-hydroxypropyl) group on the target compound provides a reactive handle perfectly suited for such conjugations. This hydroxyl group can be activated or converted into other functional groups to facilitate covalent linkage to diverse molecular scaffolds, including other heterocyclic systems like pyrimidinones, to generate novel conjugates.

Design and Synthesis of Functionalized Pyrrolidin-2-one Derivatives

The true synthetic power of this compound lies in the ability to functionalize it further, both by introducing diverse substituents and by modifying its existing side chain. Such derivatization is crucial for developing new therapeutic agents and research tools.

A widely used strategy to modulate the biological activity of a lead compound is the introduction of various aromatic and heteroaromatic groups. In the context of pyrrolidin-2-ones, this has been extensively explored. Research into potential treatments for Alzheimer's disease has led to the synthesis of a library of novel pyrrolidin-2-one derivatives bearing complex aromatic and heteroaromatic substituents. nih.gov For example, molecules were designed where a dimethoxybenzyl group was attached at the N1 position of the pyrrolidin-2-one ring, and a piperidinyl linker was used to introduce further aromatic and heteroaromatic moieties. nih.gov These synthetic efforts highlight how the pyrrolidin-2-one core can be systematically decorated to optimize binding affinity with biological targets like acetylcholinesterase. nih.gov Similarly, methods for creating 1,5-diarylpyrrolidin-2-ones demonstrate the facile introduction of aryl groups onto the pyrrolidinone scaffold. nih.gov

The following table showcases examples of how the pyrrolidin-2-one scaffold has been functionalized with complex moieties in the pursuit of new acetylcholinesterase (AChE) inhibitors.

| Compound Name | N1-Substituent | C3-Substituent | AChE Docking Score |

| Donepezil (Reference) | - | - | -17.257 |

| 14a | 3,4-dimethoxybenzyl | 4-(benzyl(methyl)amino)piperidin-1-yl | -18.590 |

| 14d | 3,4-dimethoxybenzyl | 4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl | -18.057 |

| Lead Compound (6e) | 4-methoxybenzyl | 4-(4-fluorobenzoyl)piperidin-1-yl | > -10.0 |

| Data derived from docking studies on rationally designed pyrrolidin-2-one derivatives as potential AChE inhibitors. nih.gov |

The 2-hydroxypropyl side chain of this compound is a key site for chemical modification, making it an excellent candidate for the development of chemical probes. Chemical probes are essential tools used to study biological systems, often requiring a reactive group for target engagement and a reporter tag for detection. The secondary alcohol on the side chain can be readily oxidized to a ketone, esterified with various carboxylic acids, or converted into an ether. These transformations allow for the attachment of reporter groups such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers. Furthermore, the hydroxyl group can be replaced with other functionalities, such as an azide (B81097) for click chemistry applications or a primary amine for amide coupling, providing a versatile toolkit for constructing sophisticated molecular probes to investigate the biological roles and targets of pyrrolidinone-based compounds. researchgate.net

Applications as Synthetic Intermediates and Catalysts

Beyond its role as a direct precursor to bioactive molecules, this compound functions as a valuable synthetic intermediate. The base compound, 2-pyrrolidone, is a significant industrial intermediate used in the production of vinylpyrrolidone, the monomer for polyvinylpyrrolidone (B124986) (PVP). wikipedia.org N-substituted derivatives like this compound are generally prepared through the condensation of γ-butyrolactone (GBL) with a primary amine, a robust reaction that allows for a wide variety of amines to be employed. This accessibility makes it a readily available intermediate for multi-step syntheses.

While there is no specific literature detailing the use of this compound as a catalyst, the broader family of pyrrolidine derivatives, most notably proline and its analogues, are foundational in the field of organocatalysis. mdpi.com The pyrrolidine ring is a privileged scaffold for catalyzing key carbon-carbon bond-forming reactions. This suggests a potential, yet unexplored, avenue of research where chiral versions of this compound or its derivatives could be designed and investigated for catalytic activity in asymmetric synthesis.

Precursors for Chemically Diverse Structures

This compound is a valuable precursor for generating a variety of chemically diverse structures. The hydroxyl group can undergo a range of standard chemical transformations, including esterification, etherification, and oxidation, to introduce new functional groups and extend the molecular framework. For instance, esterification with various carboxylic acids can lead to a library of ester derivatives with tailored properties.

The lactam ring itself offers further opportunities for derivatization. While the amide bond is relatively stable, it can be hydrolyzed under certain conditions to yield the corresponding amino acid. More commonly, the carbonyl group can be reduced to afford the corresponding pyrrolidine. Furthermore, the nitrogen atom of the pyrrolidin-2-one can be involved in various coupling reactions, although this is less common due to the presence of the N-substituent.

The true synthetic utility of this compound is realized when it is used as a chiral building block. nih.govsigmaaldrich.com Since it possesses a stereocenter, it can be used to synthesize enantiomerically pure compounds, which is of paramount importance in the development of pharmaceuticals and other biologically active molecules. The inherent chirality of the starting material can be transferred to the final products, obviating the need for challenging and often inefficient chiral separations later in the synthetic sequence. This approach is particularly valuable in the synthesis of complex natural products and their analogues. For example, substituted chiral pyrrolidines are key structural motifs in many biologically active alkaloids and have been synthesized using asymmetric methods. mdpi.comwhiterose.ac.uk

The synthesis of diversely substituted pyrrolidin-2-ones and their subsequent conversion to other nitrogen-containing polycyclic compounds is a testament to the versatility of this structural class. nih.gov Methodologies such as one-pot multicomponent reactions have been developed to create libraries of substituted 2-aminopyrroles, which are important medicinal scaffolds. researchgate.net

Below is a table summarizing potential derivatization reactions of this compound:

| Reaction Type | Reagent/Condition | Product Type |

| Esterification | Carboxylic acid, Acid catalyst | Ester derivative |

| Etherification | Alkyl halide, Base | Ether derivative |

| Oxidation | Oxidizing agent (e.g., PCC, Swern) | Ketone derivative |

| Lactam Reduction | Reducing agent (e.g., LiAlH4) | Substituted pyrrolidine |

| N-Alkylation (of reduced pyrrolidine) | Alkyl halide | Tertiary amine |

Exploration of Catalytic Properties of Derivatives

The development of novel catalysts is a cornerstone of modern chemistry, and pyrrolidine-based structures have emerged as highly effective organocatalysts and ligands for metal-catalyzed reactions. Proline and its derivatives, for example, are well-established catalysts for a variety of asymmetric transformations, including aldol (B89426) and Michael reactions. mdpi.comnih.gov This success has spurred interest in the catalytic potential of other chiral pyrrolidine-containing molecules.

Derivatives of this compound are promising candidates for exploration as new catalysts. The chiral backbone of the molecule can provide the necessary stereochemical environment to induce enantioselectivity in chemical reactions. By strategically modifying the hydroxyl group, it is possible to introduce coordinating moieties that can bind to metal centers, creating novel chiral ligands for asymmetric catalysis.

For instance, the hydroxyl group could be functionalized with phosphine (B1218219) or amine groups to create bidentate or tridentate ligands. These ligands can then be complexed with various transition metals, such as rhodium, iridium, or palladium, to generate catalysts for reactions like asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions. The catalytic activity of such complexes would be influenced by the nature of the metal center, the substituents on the ligand, and the reaction conditions. researchgate.netresearchgate.netnih.govnih.gov

Furthermore, the pyrrolidin-2-one scaffold itself can be modified to enhance its organocatalytic activity. For example, the introduction of additional hydrogen-bond donors or acceptors can influence the transition state of a reaction and improve its stereochemical outcome. The development of pyrrolidine-based organocatalysts continues to be an active area of research, with a focus on creating more efficient and selective catalysts for a broad range of chemical transformations. mdpi.comnih.gov

The table below outlines potential catalytic applications for derivatives of this compound:

| Catalyst Type | Derivative Structure | Potential Catalytic Application |

| Chiral Ligand | Functionalized with coordinating groups (e.g., phosphines, amines) | Asymmetric Hydrogenation, Asymmetric Cross-Coupling |

| Organocatalyst | Modified with hydrogen-bond donors/acceptors | Asymmetric Aldol Reactions, Asymmetric Michael Additions |

| Metal Complex | Coordinated with transition metals (e.g., Co, Cu, Ni) | Reduction of functional groups, Hydrosilylation |

Chiral Derivatization for Advanced Stereochemical Analysis

The determination of the absolute stereochemistry of chiral molecules is a critical task in many areas of chemistry, particularly in drug discovery and development. Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with a chiral analyte to form a mixture of diastereomers. wikipedia.orgchemeurope.com These diastereomers, unlike the original enantiomers, have different physical properties and can be distinguished by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography. wikipedia.orgresearchgate.net

Given that this compound is a chiral molecule, it has the potential to be employed as a CDA. The hydroxyl group of this compound can react with chiral carboxylic acids to form diastereomeric esters. The resulting diastereomers will exhibit distinct signals in their NMR spectra, particularly for the protons near the newly formed chiral center. By analyzing the differences in the chemical shifts (Δδ) of these protons, it is possible to determine the enantiomeric excess and, in some cases, the absolute configuration of the original carboxylic acid. tcichemicals.com

The effectiveness of a CDA depends on several factors, including the rigidity of the resulting diastereomeric complex and the anisotropic effects of the functional groups within the CDA. A well-designed CDA will induce significant chemical shift differences between the diastereomers, making the analysis more straightforward and reliable. While established CDAs like Mosher's acid are widely used, there is a continuous search for new agents with improved properties. chemeurope.com

The use of this compound as a CDA would involve the following general steps:

Reaction: The chiral analyte (e.g., a racemic carboxylic acid) is reacted with an enantiomerically pure form of this compound to form a mixture of diastereomeric esters.

Analysis: The resulting mixture of diastereomers is analyzed by NMR spectroscopy.

Interpretation: The chemical shifts of specific protons in the two diastereomers are compared. The difference in chemical shifts (Δδ) provides information about the enantiomeric composition of the original analyte.

The table below summarizes the key aspects of using this compound as a potential chiral derivatizing agent:

| Analyte Type | Derivatization Reaction | Analytical Technique | Information Obtained |

| Chiral Carboxylic Acids | Esterification | NMR Spectroscopy | Enantiomeric excess, Absolute configuration |

| Chiral Amines (after functionalization) | Amide bond formation | NMR Spectroscopy | Enantiomeric excess, Absolute configuration |

| Chiral Alcohols (after activation) | Etherification | NMR Spectroscopy | Enantiomeric excess, Absolute configuration |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(2-Hydroxypropyl)pyrrolidin-2-one?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ring-opening reactions. For example, introducing the hydroxypropyl group to the pyrrolidinone core may involve reacting 2-pyrrolidinone with epoxide derivatives (e.g., propylene oxide) under basic conditions. Reaction optimization should consider solvents (e.g., THF or DMF), temperature (60–80°C), and catalysts (e.g., Lewis acids) to enhance regioselectivity .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Key characterization methods include:

- NMR : and NMR to identify protons on the hydroxypropyl chain (δ ~1.2–1.5 ppm for CH, δ ~3.5–4.0 ppm for CH-OH) and the carbonyl group (δ ~175–180 ppm).

- IR : A strong absorption band near 1680–1720 cm for the lactam carbonyl group.

- Mass Spectrometry : Molecular ion peak (M) matching the molecular weight (e.g., 157.2 g/mol) and fragmentation patterns for the hydroxypropyl substituent .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing bulky substituents to the pyrrolidinone core?

- Methodological Answer : Reaction efficiency depends on steric and electronic factors. For bulky groups (e.g., tert-butyl or aryl substituents), use polar aprotic solvents (e.g., DMSO) to stabilize transition states, and employ microwave-assisted synthesis to reduce reaction time. Kinetic studies (e.g., monitoring via HPLC) can identify rate-limiting steps, while computational modeling (DFT) predicts favorable reaction pathways .

Q. How should researchers address contradictions in reported biological activity data for pyrrolidin-2-one derivatives?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations). To resolve these:

- Perform dose-response studies to establish EC/IC values.

- Use structure-activity relationship (SAR) analysis to isolate critical functional groups (e.g., the hydroxypropyl moiety’s role in solubility or target binding).

- Validate biological targets via knockout models or competitive binding assays .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

- Methodological Answer : Due to insufficient ecotoxicological data (e.g., biodegradability, bioaccumulation), adopt precautionary measures:

- Use fume hoods and PPE (gloves, lab coats) during synthesis.

- Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., LD in rodents) before scaling up experiments.

- Store the compound in airtight containers away from light to prevent degradation .

Analytical and Methodological Considerations

Q. What reference standards are available for ensuring purity in pharmaceutical-grade synthesis?

- Methodological Answer : Pharmacopeial-grade pyrrolidin-2-one derivatives (e.g., 2-pyrrolidinone) are used as benchmarks. Validate purity via:

- HPLC with UV detection (λ = 210–220 nm for lactam absorption).

- Chiral chromatography if stereoisomers are present (e.g., (S)- vs. (R)-hydroxypropyl configurations).

- Cross-reference with certified standards from organizations like the USP or EP .

Q. How can researchers mitigate side reactions during functionalization of the pyrrolidinone ring?

- Methodological Answer : Common side reactions include lactam ring-opening or oxidation. Mitigation strategies:

- Use inert atmospheres (N/Ar) to prevent oxidation of the hydroxypropyl group.

- Add scavengers (e.g., molecular sieves) to absorb byproducts like water.

- Monitor reaction progress via TLC or in situ IR to terminate reactions before degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.